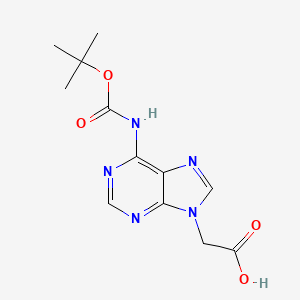

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Descripción general

Descripción

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group within a purine ring structure. This compound is significant in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which provide efficient, versatile, and sustainable synthesis compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid undergoes several types of reactions, including:

Oxidation: The Boc group is stable towards most oxidizing agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Inhibition of Methyltransferases

One of the most notable applications of this compound is its role as a bisubstrate inhibitor for methyltransferases, particularly nicotinamide N-methyltransferase (NNMT). Research indicates that derivatives of this compound exhibit dose-dependent inhibitory effects on cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents .

Antiviral Properties

Studies have suggested that compounds structurally related to 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid can inhibit viral replication by interfering with viral polymerases. This positions them as promising candidates for antiviral drug development, particularly against RNA viruses .

The therapeutic implications of this compound extend into multiple areas:

- Cancer Therapy : As a potent inhibitor of methyltransferases, it holds promise in targeting cancer pathways that rely on methylation processes.

- Antiviral Drug Development : Its ability to inhibit viral replication positions it as a candidate for developing new antiviral therapies.

- Biochemical Research : The compound serves as a valuable tool in studying methyltransferase activity and other biochemical pathways.

Mecanismo De Acción

The mechanism of action of 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(tert-Butoxycarbonyl)-O-(carboxymethyl)hydroxylamine: Another Boc-protected compound used in organic synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other applications.

2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: A similar Boc-protected compound with applications in synthetic organic chemistry.

Uniqueness

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is unique due to its purine ring structure, which provides specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of nucleoside analogs and other biologically active molecules.

Actividad Biológica

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid, commonly referred to as N6-Boc-adenosin-9-yl acetic acid, is a compound that possesses significant biological activity due to its unique purine structure. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

- Molecular Formula : CHNO

- Molecular Weight : 293.28 g/mol

- CAS Number : 186046-99-1

The compound primarily functions as a building block in the synthesis of dipeptides and interacts with various enzymes and proteins. The presence of the tert-butoxycarbonyl (Boc) group allows for selective protection of amino groups during chemical reactions, which is crucial in peptide synthesis.

Target of Action

N6-Boc-adenosin-9-yl acetic acid is utilized in the synthesis of biologically active peptides. Its role as a substrate in enzymatic reactions highlights its importance in biochemical pathways.

Mode of Action

The compound modulates cellular functions by influencing signaling pathways and gene expression. It has been shown to affect protein stability and degradation, thereby impacting cellular homeostasis and metabolic processes.

Cellular Effects

Research indicates that this compound can influence:

- Cell Signaling : Modulates pathways that regulate cell growth and differentiation.

- Gene Expression : Alters transcriptional activity of genes involved in metabolism.

Interaction with Enzymes

The compound has been observed to enhance amide formation in the presence of amino acid ionic liquids, suggesting its potential as a catalyst in biochemical reactions .

Synthetic Chemistry

This compound serves as a crucial intermediate in organic synthesis, particularly for the development of nucleoside analogs and other complex molecules. The Boc protection strategy is widely employed for synthesizing various peptides and pharmaceuticals .

Medicinal Chemistry

The potential therapeutic applications include:

- Drug Development : Investigated for designing enzyme inhibitors and other therapeutic agents.

- Biological Studies : Used to study enzyme mechanisms and protein interactions due to its ability to protect functional groups during reactions .

Case Studies

- Dipeptide Synthesis : A study demonstrated that using N6-Boc-protected amino acids significantly improved the yield of dipeptides when combined with specific ionic liquids, showcasing its efficiency in synthetic methodologies.

- Enzyme Inhibition : Research on bisubstrate analogs indicated that compounds similar to N6-Boc derivatives exhibit potent inhibitory activity against protein methyltransferases, contributing to the understanding of enzyme specificity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| N-(tert-Butoxycarbonyl)-O-(carboxymethyl)hydroxylamine | Boc-protected hydroxylamine | Organic synthesis |

| tert-Butyloxycarbonyl-protected amino acid ionic liquids | Ionic liquid form | Dipeptide synthesis |

| 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid | Boc-protected azetidine | Synthetic organic chemistry |

Propiedades

IUPAC Name |

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c1-12(2,3)21-11(20)16-9-8-10(14-5-13-9)17(6-15-8)4-7(18)19/h5-6H,4H2,1-3H3,(H,18,19)(H,13,14,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWXVHALCKHHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.